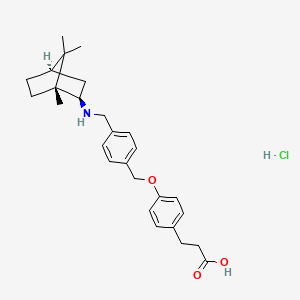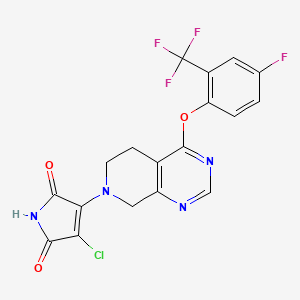
Trpc5-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc5-IN-4 is a chemical compound known for its role as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that play a significant role in various physiological processes, including the regulation of calcium ion influx in cells. The inhibition of TRPC5 channels has been linked to potential therapeutic applications in treating conditions such as anxiety, depression, and kidney diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trpc5-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Trpc5-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a chemical probe to study the function and regulation of TRPC5 channels.
Biology: Investigated for its role in modulating cellular calcium ion influx and its effects on cellular functions.
Medicine: Explored as a potential therapeutic agent for treating anxiety, depression, and kidney diseases by inhibiting TRPC5 channels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TRPC5 channels .
Mécanisme D'action
Trpc5-IN-4 exerts its effects by binding to specific sites on the TRPC5 channel, thereby inhibiting its activity. This inhibition prevents the influx of calcium ions into cells, which can modulate various cellular processes. The molecular targets of this compound include the voltage sensor-like domain and other key regions of the TRPC5 channel. The pathways involved in its mechanism of action include the regulation of calcium signaling and downstream cellular responses .
Comparaison Avec Des Composés Similaires
Trpc5-IN-4 is compared with other TRPC5 inhibitors such as clemizole and HC-070. While clemizole is a benzimidazole-derived inhibitor, HC-070 is a xanthine-based inhibitor. This compound is unique in its chemical structure and binding sites on the TRPC5 channel. Similar compounds include:
Clemizole: A benzimidazole-derived inhibitor with distinct binding sites.
HC-070: A xanthine-based inhibitor with unique binding characteristics.
M084 and AC1903: Other TRPC5 inhibitors belonging to the clemizole class
This compound stands out due to its specific binding interactions and inhibitory potency, making it a valuable compound for scientific research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H11ClF4N4O3 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
3-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H11ClF4N4O3/c19-13-14(16(29)26-15(13)28)27-4-3-9-11(6-27)24-7-25-17(9)30-12-2-1-8(20)5-10(12)18(21,22)23/h1-2,5,7H,3-4,6H2,(H,26,28,29) |
Clé InChI |
OCZQLQZPYCOVIK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NC4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



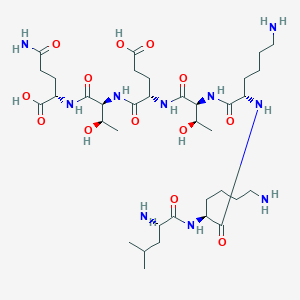
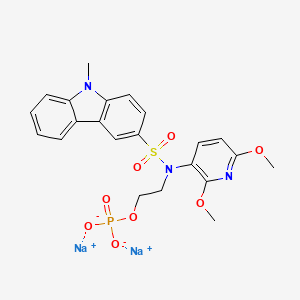
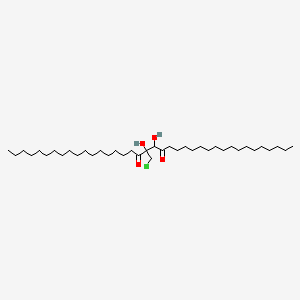
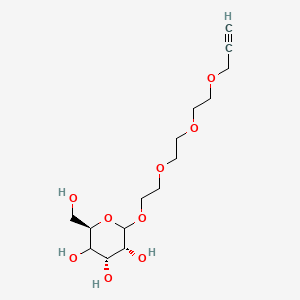

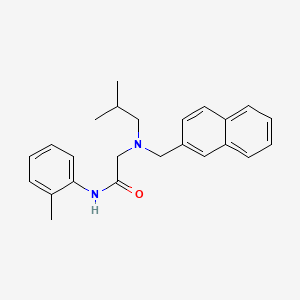
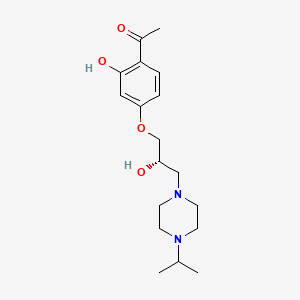
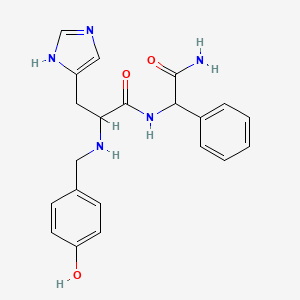
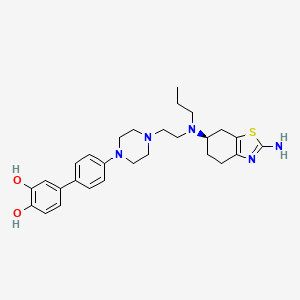
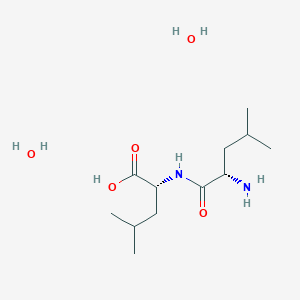
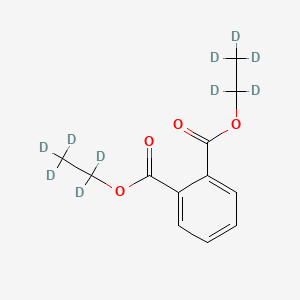
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
